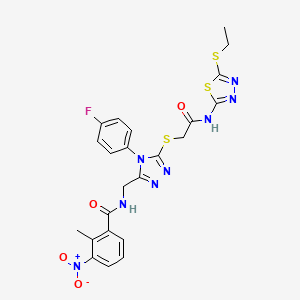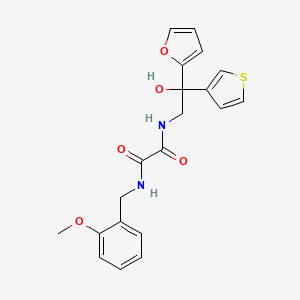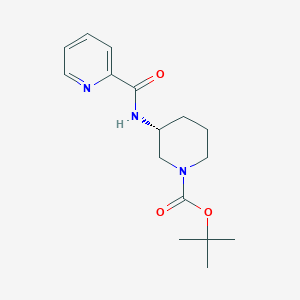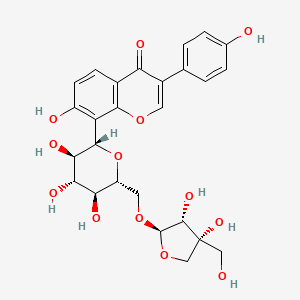![molecular formula C22H21N5O2S B2661962 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 439121-28-5](/img/structure/B2661962.png)
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: : The process begins with the preparation of key intermediates, such as 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole and 2-phenyl-3(2H)-pyridazinone.
Formation of Triazolyl Intermediate: : The 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reaction: : The triazolyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone under basic conditions to form the desired compound. This step often involves the use of strong bases and appropriate solvents to facilitate the reaction.
Purification: : The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory procedures with modifications to ensure high yield and purity. Key aspects of industrial production include:
Optimized Reaction Conditions: : Fine-tuning the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Continuous Flow Synthesis: : Utilizing continuous flow synthesis techniques to improve efficiency and scalability.
Automated Purification: : Implementing automated purification systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the triazole or pyridazinone moieties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents like dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed
Major products formed from these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted triazoles.
Scientific Research Applications
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: : It is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: : This compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its mechanism of action.
Medicine: : Research has explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.
Industry: : The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's structure allows it to interact with key biological pathways, including:
Enzyme Inhibition: : Inhibition of specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Modulation: : Binding to and modulating the activity of receptors that play a role in cellular signaling.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared with other pyridazinone derivatives, 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of structural features and biological activities. Similar compounds include:
6-{[5-(methylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone: : Differing by the substitution of a benzyl group with a methyl group.
6-{[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone: : Variation in the alkyl chain length on the triazole ring.
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-(4-methylphenyl)-3(2H)-pyridazinone: : A methyl group added to the phenyl ring.
There you go! Hope that gives you a thorough understanding of this compound. What’s piquing your curiosity about it?
Properties
IUPAC Name |
6-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-26-19(23-24-22(26)30-16-17-9-5-3-6-10-17)15-29-20-13-14-21(28)27(25-20)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRVSMJYGPCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)



![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)


![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
